![molecular formula C14H18F3N3O2S B2560310 N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415563-87-8](/img/structure/B2560310.png)
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mechanism Of Action
TAK-659 works by selectively inhibiting the activity of BTK, a key regulator of B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, which are responsible for producing antibodies that help to fight off infections. By inhibiting BTK, TAK-659 blocks the activation of B-cells and prevents the production of antibodies. This can be beneficial in the treatment of cancer and autoimmune diseases, where the immune system is overactive and attacking healthy cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical models. TAK-659 has been shown to reduce the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, TAK-659 has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.
Advantages And Limitations For Lab Experiments
The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its potent anti-tumor activity, and its immunomodulatory effects. However, there are also some limitations to using TAK-659 in lab experiments. For example, TAK-659 is highly lipophilic, which can make it difficult to work with in aqueous solutions. Additionally, TAK-659 has a short half-life in vivo, which may limit its efficacy in certain experimental settings.
Future Directions
There are several future directions for research on TAK-659. One potential area of focus is the development of combination therapies that include TAK-659 and other targeted agents. Another area of interest is the investigation of TAK-659 in combination with immunotherapy agents, such as checkpoint inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of TAK-659 and to identify potential biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of intermediates, and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The exact details of the synthesis method are proprietary information and have not been disclosed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
TAK-659 has been the subject of extensive scientific research in recent years, with a particular focus on its potential use in the treatment of cancer and autoimmune diseases. Several preclinical studies have demonstrated that TAK-659 exhibits potent anti-tumor activity in a variety of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)13-9-11(3-6-18-13)20-7-4-10(5-8-20)19-23(21,22)12-1-2-12/h3,6,9-10,12,19H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOXCOCUADFHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.